

Urechistachykinin I and its relation to other Urechistachykinins (II-VII).

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An In-Depth Technical Guide to the Urechistachykinin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Urechistachykinins (Uru-TKs) represent a family of seven tachykinin-related neuropeptides (Uru-TK I-VII) isolated from the echiuroid worm, Urechis unicinctus. These peptides are encoded by a single precursor protein and exhibit a range of biological activities, including potent contractile effects on invertebrate muscle and significant antimicrobial properties. Their actions are mediated through a specific G-protein coupled receptor, the Urechistachykinin receptor (UTKR), which activates a canonical Gq-mediated signaling cascade, leading to intracellular calcium mobilization. This guide provides a comprehensive overview of the Urechistachykinin family, detailing their structures, biological functions, and the experimental methodologies used for their characterization.

Introduction

Tachykinins are a widespread family of neuropeptides found throughout the animal kingdom, characterized by a conserved C-terminal motif. In the echiuroid worm, Urechis unicinctus, a unique subfamily of these peptides, the Urechistachykinins, has been identified. The initial discovery isolated and sequenced **Urechistachykinin I** (Uru-TK I) and **Urechistachykinin I**



(Uru-TK II) from the ventral nerve cords of the organism. Subsequent molecular cloning revealed a single precursor protein that encodes for a total of seven distinct but structurally related peptides, designated Uru-TK I through Uru-TK VII.

These peptides have been shown to play a role in neuromuscular transmission, eliciting contractile responses in the body wall muscle of U. unicinctus and the hindgut of the cockroach. Furthermore, Uru-TK I and II have demonstrated broad-spectrum antimicrobial activity. The biological effects of the Urechistachykinins are transduced by a specific G-protein coupled receptor (GPCR), the Urechistachykinin receptor (UTKR). Functional studies have shown that the UTKR does not exhibit selective affinity for the different Urechistachykinin peptides, responding equivalently to Uru-TKs I-V and VII. This suggests a degree of functional redundancy or a mechanism of action dependent on the localized release and concentration of the peptides.

Urechistachykinin Peptide Family: Structure and Function

The Urechistachykinin family comprises seven peptides with conserved structural features, particularly in their C-terminal regions, which are crucial for receptor binding and activation.

Amino Acid Sequences

The amino acid sequences of the seven Urechistachykinins are presented in Table 1. All peptides share a conserved C-terminal Arg-NH2, which is essential for their biological activity.



Peptide	Amino Acid Sequence
Urechistachykinin I	H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg- NH2
Urechistachykinin II	H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg- NH2
Urechistachykinin III	H-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2
Urechistachykinin IV	H-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2
Urechistachykinin V	H-Gly-Phe-Phe-Gly-Ala-Arg-NH2
Urechistachykinin VI	H-Phe-Phe-Gly-Ala-Arg-NH2
Urechistachykinin VII	H-Phe-Gly-Ala-Arg-NH2

Table 1: Amino Acid Sequences of Urechistachykinins I-VII.

Biological Activities

The primary biological functions of Urechistachykinins identified to date are their myotropic and antimicrobial activities.

2.2.1. Myotropic Activity

Urechistachykinins I and II have been shown to induce potent contractile responses in the inner circular body-wall muscle of Urechis unicinctus. Furthermore, Uru-TKs I-VII exhibit contractile activity on the hindgut of the cockroach, with a potency comparable to that of Uru-TK II. While specific EC50 values for each peptide on these tissues are not extensively reported in the literature, the equivalent response of the UTKR to multiple Urechistachykinins suggests that their potencies are likely to be in a similar nanomolar range.

2.2.2. Antimicrobial Activity

Urechistachykinins I and II have been reported to possess antimicrobial effects. The precise spectrum of activity and the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains are areas of ongoing research. The proposed mechanism of their antimicrobial action involves the disruption of microbial cell membranes.



The Urechistachykinin Receptor and Signaling Pathway

The physiological effects of Urechistachykinins are mediated by the Urechistachykinin receptor (UTKR), a member of the G-protein coupled receptor superfamily.

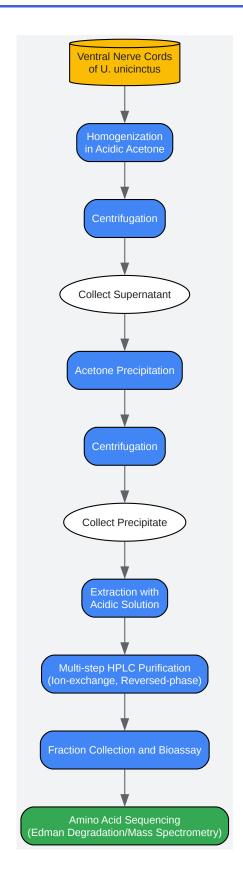
Receptor Activation and Signal Transduction

Upon binding of a Urechistachykinin peptide, the UTKR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gq alpha subunit family. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a key event that leads to the downstream cellular responses, such as muscle contraction.









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